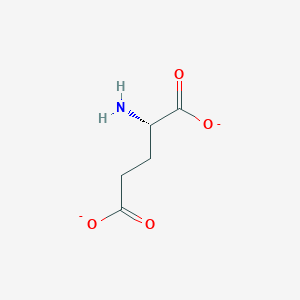![molecular formula C14H26O4 B8278580 (2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B8278580.png)
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is an organic compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid backbone with a 4-tert-butyl ester group and a ®-2-methyl-pentyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can be achieved through several methods. One common approach involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including succinic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters or acids .
科学研究应用
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism of action of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
Succinic acid di-tert-butyl ester: Similar in structure but with two tert-butyl ester groups.
Succinic acid mono-tert-butyl ester: Contains only one tert-butyl ester group.
Methyl succinate: A simpler ester derivative of succinic acid with a methyl group.
Uniqueness
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is unique due to the presence of both a ®-2-methyl-pentyl substituent and a tert-butyl ester group. This combination of structural features imparts specific chemical and physical properties that differentiate it from other succinic acid derivatives.
属性
分子式 |
C14H26O4 |
|---|---|
分子量 |
258.35 g/mol |
IUPAC 名称 |
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C14H26O4/c1-6-7-10(2)8-11(13(16)17)9-12(15)18-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,17)/t10-,11+/m1/s1 |
InChI 键 |
YDFXGYXAYDURTF-MNOVXSKESA-N |
手性 SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)
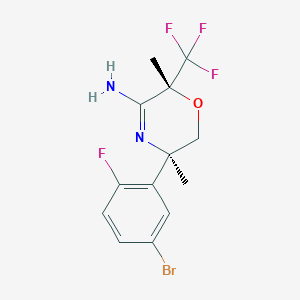

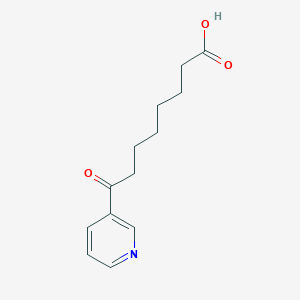
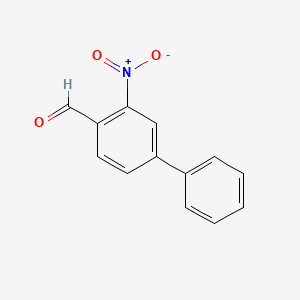
![(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine](/img/structure/B8278527.png)
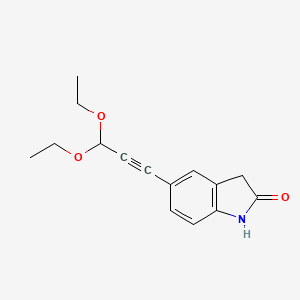
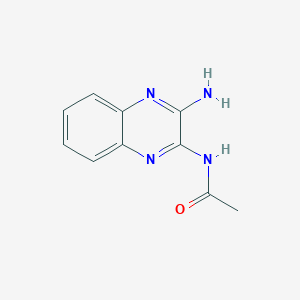
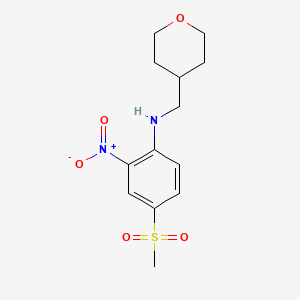

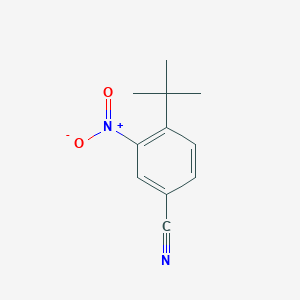
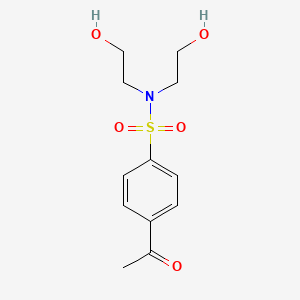
![4-tert-butoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B8278575.png)
